Quercetin 3-rutinoside-7-glucoside

Description

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O21/c1-9-19(38)23(42)26(45)31(49-9)48-8-17-21(40)25(44)28(47)33(53-17)54-30-22(41)18-14(37)5-11(50-32-27(46)24(43)20(39)16(7-34)52-32)6-15(18)51-29(30)10-2-3-12(35)13(36)4-10/h2-6,9,16-17,19-21,23-28,31-40,42-47H,7-8H2,1H3/t9-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,28+,31+,32+,33-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPUFXPFDJYNCFD-YQJBXTIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184406 |

Source

|

| Record name | Quercetin 3-rutinoside-7-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

772.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30311-61-6 |

Source

|

| Record name | Quercetin 3-rutinoside-7-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030311616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quercetin 3-rutinoside-7-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Molecular Weight of Quercetin 3-rutinoside-7-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 3-rutinoside-7-glucoside is a complex flavonoid glycoside, a class of natural compounds extensively studied for their potential therapeutic properties, including antioxidant activities.[1][2][3] Found in various plants such as the daylily (Hemerocallis fulva), this molecule's bioactivity is intrinsically linked to its intricate chemical architecture.[1][4] A precise understanding of its structure and molecular weight is fundamental for researchers in pharmacology, natural product chemistry, and drug development for accurate quantification, mechanistic studies, and the design of novel therapeutic agents. This guide provides a detailed technical overview of the chemical structure and molecular properties of this compound.

Molecular Identity and Physicochemical Properties

A summary of the key identifiers and properties of this compound is presented in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₃₃H₄₀O₂₁ | [1][4][5] |

| Molecular Weight | 772.66 g/mol | [1][5] |

| Exact Mass | 772.20620828 Da | [4] |

| CAS Number | 30311-61-6 | [1][4] |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | [4] |

| Synonyms | Quercetin 3-O-rutinoside-7-O-glucoside, 3,3′,4′,5,7-Pentahydroxyflavone 3-rutinoside 7-glucoside, Morkotin A | [3] |

Elucidation of the Chemical Structure

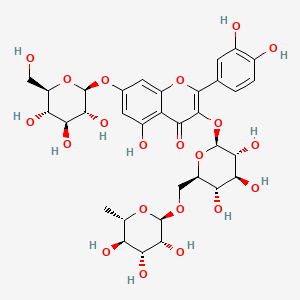

The structure of this compound is composed of a central aglycone flavonoid core, quercetin, to which three sugar moieties are attached. The nomenclature itself provides the blueprint for its assembly.

The Aglycone Core: Quercetin

The foundational structure is quercetin, a flavonol with the characteristic C6-C3-C6 carbon skeleton. It possesses five hydroxyl groups located at the 3, 3', 4', 5, and 7 positions, which are potential sites for glycosylation.

The Glycosidic Linkages

In this compound, two of these hydroxyl groups are involved in forming glycosidic bonds with sugar units:

-

At the 3-position: A rutinoside moiety is attached. Rutinose is a disaccharide composed of rhamnose and glucose linked via an α(1→6) glycosidic bond. This entire rutinoside unit is then attached to the 3-hydroxyl group of the quercetin backbone.

-

At the 7-position: A glucoside moiety, a single glucose molecule, is attached to the 7-hydroxyl group of the quercetin core.

The precise stereochemistry and linkage are formally described by its comprehensive IUPAC name.[4]

Visualizing the Molecular Architecture

To visually represent the connectivity of these components, the following diagram illustrates the chemical structure of this compound.

Caption: Structural representation of this compound.

Experimental Determination of Molecular Weight

The molecular weight of a compound is a critical parameter, and for a molecule of this complexity, mass spectrometry is the definitive analytical technique for its determination.

Step-by-Step Protocol for Mass Spectrometric Analysis

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of water and methanol or acetonitrile, to ensure complete dissolution.

-

Ionization: Electrospray ionization (ESI) is the preferred method for such polar and thermally labile molecules. ESI allows the molecule to be ionized directly from the liquid phase into the gas phase with minimal fragmentation. Both positive and negative ion modes can be used, though negative mode is often effective for phenolic compounds.

-

Mass Analysis: The generated ions are then introduced into a mass analyzer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer. These high-resolution instruments are capable of measuring the mass-to-charge ratio (m/z) with high accuracy.

-

Data Interpretation: In negative ion mode, the primary ion observed would be the deprotonated molecule [M-H]⁻. For this compound with a molecular formula of C₃₃H₄₀O₂₁, the expected m/z value for the [M-H]⁻ ion would be approximately 771.2. High-resolution mass spectrometry can confirm the elemental composition by matching the experimentally measured exact mass to the theoretical exact mass calculated from the isotopic masses of the constituent atoms.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can further validate the structure by showing characteristic losses of the sugar moieties. For instance, the loss of the terminal rhamnose, the glucose at the 7-position, and the entire rutinoside unit would produce fragment ions that correspond to the masses of the remaining structures, providing conclusive evidence for the proposed glycosylation pattern.

Conclusion

This compound is a flavonoid triglycoside with a molecular formula of C₃₃H₄₀O₂₁ and a molecular weight of approximately 772.66 g/mol .[1][5] Its structure consists of a quercetin aglycone substituted with a rutinoside at the 3-position and a glucoside at the 7-position. This detailed structural and molecular information is indispensable for its identification, quantification, and for elucidating its mechanism of action in biological systems, thereby facilitating its potential development as a therapeutic agent.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10190763, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74978230, Quercetin 3-(glucosyl-(1->4)-rhamnoside) 7-rutinoside. Retrieved from [Link]

-

Chemsrc (2024). CAS#:30311-61-6 | Quercetin 3-rutinoside 7-glucoside (Morkotin A). Retrieved from [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. invivochem.net [invivochem.net]

- 3. CAS#:30311-61-6 | Quercetin 3-rutinoside 7-glucoside (Morkotin A) | Chemsrc [chemsrc.com]

- 4. This compound | C33H40O21 | CID 10190763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Difference between Quercetin 3-rutinoside-7-glucoside and Rutin

Technical Whitepaper: Structural and Functional Divergence of Quercetin Glycosides

Abstract

This technical guide delineates the physicochemical, analytical, and metabolic distinctions between Rutin (Quercetin-3-O-rutinoside) and its 7-substituted analog, Quercetin 3-rutinoside-7-glucoside (Q-3-Rut-7-Glc, also known commercially as Morkotin A). While Rutin is a ubiquitous dietary flavonoid, the 7-glucoside is a specialized metabolite found in specific botanical sources (e.g., Hemerocallis fulva, Nicotiana tabacum). This guide provides researchers with self-validating analytical protocols to distinguish these compounds, elucidates the impact of C7-substitution on pharmacokinetics, and details isolation strategies.

Structural Chemistry & Physicochemical Properties

The fundamental difference lies in the occupancy of the hydroxyl group at the C7 position on the A-ring. In Rutin, this group is free and acidic; in Q-3-Rut-7-Glc, it is glycosylated.

Table 1: Physicochemical Comparison

| Feature | Rutin (Standard) | This compound |

| Systematic Name | Quercetin-3-O-rutinoside | Quercetin-3-O-rutinoside-7-O-glucoside |

| Formula | ||

| Molecular Weight | 610.52 g/mol | 772.66 g/mol |

| Glycosylation Pattern | C3: Rutinose (Glc-Rha) | C3: Rutinose; C7: Glucose |

| Acidity (pKa) | ~7.1 (7-OH is the most acidic site) | Higher (7-OH blocked); A-ring acidity reduced |

| Solubility (Water) | Low (Sparingly soluble) | Moderate (Increased polarity due to extra Glc) |

| UV Maxima (MeOH) | Band I: 350-360 nm; Band II: 250-260 nm | Similar, but Band II often shows hypsochromic shift |

Structural Logic & Biosynthesis

The 7-OH group is electronically significant. In Quercetin, the 7-OH allows for electron delocalization from the B-ring through the C-ring to the A-ring. Glycosylation at C7 interrupts this resonance system, potentially altering antioxidant mechanisms that rely on proton dissociation from the A-ring.

Figure 1: Biosynthetic relationship.[1] The addition of glucose at C7 (blue node) creates a more polar molecule and blocks the primary acidic site of the flavonoid A-ring.

Analytical Distinction: The "Self-Validating" Protocol

The most common error in flavonoid research is misidentifying Q-3-Rut-7-Glc as a "Rutin artifact" or a different diglycoside due to source fragmentation. You must use Tandem Mass Spectrometry (MS/MS) to validate the identity.

MS/MS Fragmentation Logic

In Electrospray Ionization (ESI) negative mode, the fragmentation pathway is distinct.[2] The 7-O-glycosidic bond is typically more labile (easier to break) than the 3-O-glycosidic bond due to steric and electronic factors.

-

Rutin (m/z 609 [M-H]⁻):

-

Q-3-Rut-7-Glc (m/z 771 [M-H]⁻):

Validation Rule: If your m/z 771 precursor yields a stable m/z 609 daughter ion before degrading to m/z 301, you have confirmed the presence of a 7-glucoside (or similar hexose) attached to a Rutin core.

Figure 2: MS/MS Fragmentation Pathway. The stepwise loss validates the structure: 7-Glc is cleaved first, revealing the Rutin core.

Biological & Metabolic Implications

For drug development, the presence of the 7-glucose is not merely structural; it fundamentally alters the pharmacokinetic profile.

Metabolic Shielding (Phase II Metabolism)

In humans, the 7-OH position of Quercetin is a primary site for glucuronidation (forming Quercetin-7-O-glucuronide).

-

Rutin: Once hydrolyzed to Quercetin in the gut, the 7-OH is immediately available for conjugation by UGTs (UDP-glucuronosyltransferases) in the enterocytes.

-

Q-3-Rut-7-Glc: The 7-position is "capped" by glucose. This glucose must be removed by

-glucosidases before the 7-OH becomes a target for glucuronidation. This theoretically delays the formation of Phase II metabolites or shifts the metabolism toward sulfation at other positions (e.g., 3'-OH).

Hydrolysis Kinetics

-

Rutin: Requires

-rhamnosidase (to remove rhamnose) followed by -

Q-3-Rut-7-Glc: The 7-glucose is a simple

-linkage. It may be susceptible to broad-spectrum cytosolic

Research Insight: Q-3-Rut-7-Glc has been identified as a potent inhibitor of lipid peroxidation, sometimes exceeding Rutin's activity in in vitro assays (e.g., in Hemerocallis fulva extracts), likely due to the specific orientation of the molecule in lipid bilayers, despite the blocked 7-OH.

Experimental Protocols

Protocol A: Differential Extraction (Isolation)

Objective: To separate Q-3-Rut-7-Glc from Rutin in complex plant matrices.

-

Initial Extraction: Macerate plant material (e.g., Hemerocallis leaves) in 70% Methanol. Sonicate for 30 min. Filter.

-

Lipid Removal: Partition extract with n-Hexane (removes chlorophyll/lipids). Discard Hexane layer.

-

Enrichment: Partition aqueous layer with Ethyl Acetate (EtOAc).

-

Observation: Quercetin aglycone and some mono-glycosides partition into EtOAc.

-

Critical Step:Rutin and Q-3-Rut-7-Glc remain largely in the aqueous phase due to high polarity.

-

-

n-Butanol Partition: Extract the aqueous phase with n-Butanol (n-BuOH). Both targets migrate here.

-

Polyamide Column Chromatography:

-

Load n-BuOH fraction onto a Polyamide 6 column.

-

Elution: Water

Ethanol gradient. -

Separation: Q-3-Rut-7-Glc (more polar, more sugars) elutes earlier (lower % Ethanol) than Rutin.

-

Check: Monitor fractions via TLC or HPLC. Q-3-Rut-7-Glc Rf value is lower (runs slower) on Silica/C18 TLC compared to Rutin.

-

Protocol B: Enzymatic Differentiation

Objective: Confirm identity without Mass Spec.

| Reagent | Substrate | Expected Result (HPLC Shift) |

| Crude Hesperidinase | Contains both | Both Rutin and Q-3-Rut-7-Glc hydrolyze completely to Quercetin Aglycone . |

| Pure | Specific to | Rutin: No reaction (Rhamnose blocks the glucose). Q-3-Rut-7-Glc: Partial hydrolysis. The 7-Glc is cleaved. Product = Rutin . |

Workflow:

-

Aliquot sample into two vials.

-

Vial A: Add Pure

-glucosidase. Incubate 37°C, 2h. -

Vial B: Add Hesperidinase. Incubate 37°C, 2h.

-

Result: If Vial A shows a shift from Peak X

Rutin, and Vial B shows Peak X

References

-

Zhang, Y., et al. (2004). Lipid peroxidation inhibitory compounds from daylily (Hemerocallis fulva) leaves. Life Sciences, 75(6), 753-763. Link

- Establishes Q-3-Rut-7-Glc (Compound 8)

- Mullen, W., et al. (2006). Metabolite profiling of the undifferentiated cultured cells and differentiated leaf tissues of Centella asiatica. Journal of Agricultural and Food Chemistry.

-

Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15. Link

- Authoritative source on the fragment

- Graefe, E. U., et al. (2001). Pharmacokinetics and bioavailability of quercetin glycosides in humans. Journal of Clinical Pharmacology, 41(5), 492-499.

-

PubChem Database. this compound (CID 10190763).[1] Link

- Verification of chemical structure and synonyms.

Sources

A Comprehensive Technical Guide to the Antioxidant Mechanisms of Peltatoside

For Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction to Peltatoside and its Antioxidant Potential

Chemical Identity of Peltatoside

Peltatoside, also known as Quercetin-3-O-arabinoglucoside, is a flavonoid glycoside.[1] Its chemical structure consists of the flavonol quercetin linked to a disaccharide (arabinose and glucose) at the 3-hydroxyl position. Flavonoids are a large class of polyphenolic compounds ubiquitously found in plants, and they are well-recognized for their diverse bioactive properties, including antioxidant effects.[2]

Natural Occurrence and Significance

Peltatoside has been identified in various plant species, including Annona crassiflora and members of the Piper genus.[3] The parent compound, quercetin, is one of the most abundant dietary flavonoids. The investigation of flavonoid glycosides like peltatoside is of significant interest as the sugar moiety can influence the bioavailability and metabolic fate of the parent flavonoid, potentially altering its biological activity.

The Scientific Rationale: Why Investigate the Antioxidant Mechanisms of Peltatoside?

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous chronic diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.[4] Antioxidants can mitigate oxidative damage through various mechanisms. While the antioxidant properties of quercetin are well-established, the specific mechanisms of its glycoside derivatives, such as peltatoside, are less understood. This guide provides a comprehensive technical framework for the systematic investigation of the antioxidant mechanisms of peltatoside, drawing upon the extensive knowledge of flavonoid and quercetin biochemistry. Understanding these mechanisms is crucial for evaluating its potential as a novel therapeutic or preventative agent against oxidative stress-related pathologies.

Part 2: Core Antioxidant Mechanisms of Peltatoside: A Mechanistic Exploration

The antioxidant activity of flavonoids like peltatoside can be broadly categorized into direct and indirect mechanisms. Direct mechanisms involve the direct neutralization of free radicals, while indirect mechanisms encompass the modulation of cellular antioxidant defense systems.

Direct Antioxidant Mechanisms: Radical Scavenging and Electron Donation

The direct antioxidant activity of flavonoids is primarily attributed to their chemical structure, which enables them to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it.[5] Key structural features that contribute to this activity include the presence of hydroxyl groups on the B-ring, the 2,3-double bond in conjugation with the 4-oxo group in the C-ring, and the 3- and 5-hydroxyl groups.[6] As peltatoside is a derivative of quercetin, it possesses the core flavonoid structure known for potent radical scavenging.

Several in vitro assays are commonly employed to determine the direct radical scavenging capacity of a compound. These assays are based on the ability of the antioxidant to reduce a colored radical, leading to a change in absorbance that can be measured spectrophotometrically.

-

2.1.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[5] In this assay, the stable free radical DPPH• is reduced by the antioxidant, resulting in a color change from purple to yellow.

Experimental Protocol: DPPH Assay

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.[7]

-

Prepare a series of dilutions of peltatoside in the same solvent.

-

A positive control, such as ascorbic acid or Trolox, should be prepared in the same manner.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the peltatoside solution (e.g., 100 µL) to each well.

-

Add an equal volume of the DPPH solution (e.g., 100 µL) to each well.

-

For the control, add 100 µL of the solvent instead of the sample solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.[7]

-

-

Measurement and Calculation:

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.

-

-

-

2.1.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Protocol: ABTS Assay

-

Reagent Preparation:

-

Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.[8]

-

Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

-

Prepare a series of dilutions of peltatoside and a positive control (e.g., Trolox).

-

-

Assay Procedure:

-

Measurement and Calculation:

-

Measure the absorbance at 734 nm.

-

The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.

-

-

-

2.1.2.3. Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. It is considered to be a more biologically relevant assay for direct radical scavenging.[9]

Experimental Protocol: ORAC Assay

-

Reagent Preparation:

-

Prepare a solution of a fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., phosphate buffer).

-

Prepare a solution of a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

-

Prepare a series of dilutions of peltatoside and a positive control (e.g., Trolox).

-

-

Assay Procedure:

-

In a black 96-well microplate, add the peltatoside solution, the fluorescein solution, and the AAPH solution to each well.

-

The reaction is typically initiated by the addition of AAPH.

-

-

Measurement and Calculation:

-

The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.

-

The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC).

-

The ORAC value is typically expressed as micromoles of Trolox equivalents per gram or mole of the sample.

-

-

Indirect Antioxidant Mechanisms: Modulation of Cellular Defense Systems

Indirect antioxidants do not directly neutralize free radicals but instead upregulate the expression of a wide array of antioxidant and cytoprotective proteins.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular antioxidant response.[10] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.[11] Electrophilic compounds, including many phytochemicals, can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction.[12] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiate their transcription.[10][11]

-

2.2.1.1. Mechanism of Nrf2 Activation by Phytochemicals

Many plant-derived compounds with an α,β-unsaturated carbonyl moiety can act as Michael acceptors, reacting with the sulfhydryl groups of cysteine residues in Keap1.[13] This covalent modification is a key mechanism for Nrf2 activation. Given the structure of peltatoside's aglycone, quercetin, it is plausible that peltatoside or its metabolites could activate the Nrf2 pathway.

-

2.2.1.2. Investigating Nrf2 Activation by Peltatoside

The activation of the Nrf2 pathway by peltatoside can be investigated using a combination of molecular and cellular biology techniques.

Experimental Protocol: Nrf2 Nuclear Translocation Assay

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HepG2 human hepatoma cells) to sub-confluency.

-

Treat the cells with various concentrations of peltatoside for a specified period (e.g., 2-4 hours).

-

-

Nuclear and Cytoplasmic Fractionation:

-

Harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic extracts using a commercially available kit or a standard protocol.

-

-

Western Blot Analysis:

-

Determine the protein concentration of each fraction.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for Nrf2.

-

Use antibodies against marker proteins for the nuclear (e.g., Lamin B1) and cytoplasmic (e.g., β-actin or GAPDH) fractions to ensure the purity of the fractions.

-

An increase in the Nrf2 protein level in the nuclear fraction compared to the control is indicative of Nrf2 activation.

-

-

The activation of the Nrf2 pathway leads to the increased expression of a battery of antioxidant and phase II detoxifying enzymes.[14]

-

2.2.2.1. Investigating the Upregulation of Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), and Catalase (CAT)

The induction of these enzymes can be measured at both the mRNA and protein levels.

Experimental Protocol: qRT-PCR for Antioxidant Enzyme Gene Expression

-

Cell Culture and Treatment:

-

Treat cells with peltatoside as described above.

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the cells using a suitable kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Perform qRT-PCR using primers specific for HO-1, SOD, CAT, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

An increase in the relative mRNA expression of the target genes in peltatoside-treated cells compared to control cells indicates induction.

-

Experimental Protocol: Western Blot for Antioxidant Enzyme Protein Expression

-

Cell Culture and Treatment:

-

Treat cells with peltatoside for a longer duration (e.g., 24 hours) to allow for protein synthesis.

-

-

Protein Extraction and Western Blot:

-

Prepare whole-cell lysates.

-

Perform Western blot analysis as described for Nrf2, using primary antibodies specific for HO-1, SOD, and CAT.

-

An increase in the protein levels of these enzymes confirms their induction by peltatoside.

-

-

Metal Chelating Activity: A Preventive Antioxidant Strategy

Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide via the Fenton reaction.[15] By chelating these metal ions, antioxidants can prevent this radical formation, acting as preventive antioxidants.[15] Flavonoids with specific structural features, such as the catechol group in the B-ring, are known to be effective metal chelators.[15]

The ability of peltatoside to chelate ferrous ions (Fe²⁺) can be assessed using the ferrozine assay.

Experimental Protocol: Ferrous Ion Chelating Assay

-

Reagent Preparation:

-

Prepare solutions of peltatoside, a positive control (e.g., EDTA), ferrous chloride (FeCl₂), and ferrozine.

-

-

Assay Procedure:

-

In a 96-well microplate, mix the peltatoside solution with the FeCl₂ solution.

-

Incubate the mixture for a short period to allow for chelation to occur.

-

Add the ferrozine solution to the wells. Ferrozine forms a stable, colored complex with free Fe²⁺.

-

-

Measurement and Calculation:

-

Measure the absorbance at 562 nm.

-

A decrease in absorbance in the presence of peltatoside indicates that it has chelated the Fe²⁺, making it unavailable to react with ferrozine.

-

The percentage of metal chelating activity is calculated using a formula similar to the DPPH assay.

-

Part 3: Cellular and In Vivo Models for Assessing Peltatoside's Antioxidant Efficacy

While in vitro chemical assays provide valuable information about the potential antioxidant mechanisms of a compound, it is essential to evaluate its activity in more biologically relevant systems.

Cellular Antioxidant Activity (CAA) Assay: A Biologically Relevant Model

The CAA assay measures the antioxidant activity of a compound within a cellular environment, taking into account its uptake, distribution, and metabolism by the cells.[6] In this assay, cells are co-incubated with the test compound and a fluorescent probe (DCFH-DA). The generation of ROS by a radical initiator (AAPH) oxidizes the probe to its fluorescent form (DCF). The ability of the test compound to inhibit this fluorescence is a measure of its cellular antioxidant activity.[6]

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

-

Cell Culture:

-

Seed a suitable cell line (e.g., HepG2 or Caco-2) in a 96-well plate and grow to confluency.

-

-

Cell Treatment:

-

Wash the cells with a suitable buffer (e.g., PBS).

-

Treat the cells with peltatoside and the DCFH-DA probe for a specified time (e.g., 1 hour).

-

-

Induction of Oxidative Stress:

-

Wash the cells again to remove excess probe and compound.

-

Add the AAPH solution to induce oxidative stress.

-

-

Measurement and Calculation:

-

Immediately measure the fluorescence intensity at regular intervals using a fluorescence plate reader.

-

The CAA value is calculated based on the area under the fluorescence curve and is often expressed as quercetin equivalents.

-

In Vivo Models of Oxidative Stress

In vivo studies are crucial for determining the overall physiological effects of an antioxidant, including its bioavailability, tissue distribution, and efficacy in a whole organism.[16]

Various animal models can be used to induce oxidative stress, such as the administration of pro-oxidant compounds (e.g., carbon tetrachloride) or the use of genetic models of diseases associated with oxidative stress. Key biomarkers to assess in vivo antioxidant activity include:

-

Levels of lipid peroxidation products: such as malondialdehyde (MDA).

-

Activity of antioxidant enzymes: SOD, CAT, and glutathione peroxidase (GPx) in tissues.

-

Levels of reduced glutathione (GSH).

-

Histopathological analysis of tissues to assess for oxidative damage.

Part 4: Data Analysis, Interpretation, and Reporting

Quantitative Data Analysis for In Vitro Assays

-

IC50 Values: For radical scavenging and metal chelation assays, the results are typically reported as the IC50 value, which is the concentration of the compound that produces a 50% effect. A lower IC50 value indicates a higher antioxidant potency.

-

TEAC and ORAC Values: For the ABTS and ORAC assays, the results are often expressed as equivalents of a standard antioxidant, such as Trolox. This allows for the comparison of the antioxidant capacity of different compounds.

Interpreting Cellular and In Vivo Data

Cellular and in vivo data should be interpreted in the context of the specific experimental model and the biomarkers measured. It is important to include appropriate positive and negative controls to validate the results.

Building a Mechanistic Picture of Peltatoside's Antioxidant Action

By combining the results from the various in vitro, cellular, and in vivo assays, a comprehensive picture of the antioxidant mechanisms of peltatoside can be constructed. This should include an assessment of its direct radical scavenging activity, its ability to modulate cellular antioxidant defenses via the Nrf2 pathway, and its potential to act as a preventive antioxidant through metal chelation.

Part 5: Conclusion and Future Directions

This technical guide provides a comprehensive framework for the in-depth investigation of the antioxidant mechanisms of peltatoside. Given its structural similarity to quercetin, it is hypothesized that peltatoside will exhibit significant antioxidant activity through both direct and indirect mechanisms. The detailed protocols provided herein will enable researchers to systematically evaluate this potential. Future research should focus on the pharmacokinetic profile of peltatoside to better understand its absorption, distribution, metabolism, and excretion, which will be critical for its development as a potential therapeutic agent.

Data Presentation

Table 1: Summary of In Vitro Antioxidant Assays

| Assay | Principle | Measurement | Key Parameter |

| DPPH | Reduction of the stable DPPH• radical by an antioxidant. | Colorimetric (absorbance at 517 nm). | IC50 |

| ABTS | Scavenging of the pre-formed ABTS•+ radical cation. | Colorimetric (absorbance at 734 nm). | TEAC |

| ORAC | Inhibition of the oxidation of a fluorescent probe by peroxyl radicals. | Fluorometric (kinetic measurement of fluorescence decay). | ORAC Value |

| Metal Chelation | Chelation of transition metal ions, preventing their participation in pro-oxidant reactions. | Colorimetric (absorbance of the metal-indicator complex). | IC50 |

Mandatory Visualizations

Caption: The Nrf2-Keap1 signaling pathway for antioxidant response.

Caption: Experimental workflow for the DPPH radical scavenging assay.

References

- Dinda, B., Debnath, S., & Harigaya, Y. (2007). Naturally Occurring Iridoids. A Review, Part 1. Chemical and Pharmaceutical Bulletin, 55(2), 159-222.

- Tundis, R., Loizzo, M. R., Menichini, F., Statti, G. A., & Menichini, F. (2008). Biological and pharmacological activities of iridoids: recent developments. Mini reviews in medicinal chemistry, 8(4), 399–420.

- Paola, R. D., & Cuzzocrea, S. (2009). Loganin, a new iridoid glycoside, reduces the development of experimental colitis in mice. Naunyn-Schmiedeberg's archives of pharmacology, 379(1), 77–89.

- He, J., Chen, G., & Tian, R. (2018). Hypoglycemic, hypolipidemic and antioxidant effects of iridoid glycosides extracted from Corni fructus: Possible involvement of the PI3K–Akt/PKB signaling pathway. RSC Advances, 8(54), 30539-30549.

- Ma, Y. X., Wu, M. H., Jiang, Z. Q., Zhao, F. M., Li, L., Li, M. H., ... & Hang, A. W. (2016). Protective effect of cornel iridoid glycoside on hepatocytes injured by D-galactosamine/tumor necrosis factor-α. Chinese Pharmacological Bulletin, 32(1), 93-97.

- Li, Y., Paonessa, J. D., & Zhang, Y. (2012).

- Saeidnia, S., & Abdollahi, M. (2013). Antioxidants: friends or foe?. DARU Journal of Pharmaceutical Sciences, 21(1), 1-3.

- Li, A. N., Li, S., Zhang, Y. J., Xu, X. R., Chen, Y. M., & Li, H. B. (2014). Resources and biological activities of natural polyphenols. Nutrients, 6(12), 6020–6047.

- Shaw, P., & Chattopadhyay, A. (2020). Nrf2-ARE signaling in cellular adaptation: a biochemical and physiological perspective. Free Radical Biology and Medicine, 152, 26-40.

- Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412–422.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5484066, Peltatoside. Retrieved February 15, 2026 from [Link].

- de Oliveira, R. G., de Souza, G. R., de Lima, M. S., de Almeida, A. C. A., da Silva, M. A., de Oliveira, A. P., ... & de Lavor, E. M. (2018). Peltatoside Isolated from Annona crassiflora Induces Peripheral Antinociception by Activation of the Cannabinoid System. Planta medica, 84(12/13), 913–920.

- Panche, A. N., Diwan, A. D., & Chandra, S. R. (2016). Flavonoids: an overview. Journal of nutritional science, 5, e47.

- Velagapudi, R., Aderogba, M., & Olajide, O. A. (2014). The antioxidant (DPPH radical and superoxide anion scavenging activities), and cytotoxic (in tumor, Jurkat, PC-3, Colon 205, HepG2, and normal PBMCs cells) activities of 16 plant phenolic or related compounds were evaluated in vitro. Avicenna journal of phytomedicine, 4(5), 329–339.

- Bougatef, A., Hajlaoui, H., Balti, R., Nasri, M., & Jellouli, K. (2009). Antioxidant and free radical-scavenging activities of smooth-hound (Mustelus mustelus)

- Evaluation of Antioxidant and Free Radical Scavenging Capacities of Polyphenolics from Pods of Caesalpinia pulcherrima. (2013). Molecules, 18(12), 14799-14815.

- Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of agricultural and food chemistry, 55(22), 8896–8907.

- Olajide, O. A., Kumar, A., & Singh, N. (2021). An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects. Antioxidants (Basel, Switzerland), 10(2), 233.

- Study on the In Vitro and In Vivo Antioxidant Activity and Potential Mechanism of Polygonum viviparum L. (2022). Molecules, 27(19), 6524.

- He, L., He, T., Farrar, S., Ji, L., Zhu, J., & Zou, Z. (2017). Antioxidants Maintain Cellular Redox Homeostasis by Elimination of Reactive Oxygen Species. Cellular Physiology and Biochemistry, 44(2), 532-553.

- Li, Y., Paonessa, J. D., & Zhang, Y. (2012).

- Houghton, C. A., Fassett, R. G., & Coombes, J. S. (2016). Dietary Regulation of Keap1/Nrf2/ARE Pathway: Focus on Plant-Derived Compounds and Trace Minerals. Nutrition reviews, 74(7), 423–434.

-

Hypothetical mechanism of Nrf2 activation. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

- Pursuing the Elixir of Life: In Vivo Antioxidative Effects of Manganosalen Complexes. (2019). Antioxidants, 8(11), 517.

- The Polyphenolic Profile and Antioxidant Activity of Five Vegetal Extracts with Hepatoprotective Potential. (2022). Plants, 11(15), 1957.

- Screening for Metal-Chelating Activity in Potato Protein Hydrolysates Using Surface Plasmon Resonance and Peptidomics. (2023). Foods, 12(15), 2866.

- Cytoprotective Activity of Natural and Synthetic Antioxidants. (2021). Antioxidants, 10(5), 751.

- Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. (2023). International Journal of Molecular Sciences, 24(13), 10986.

- Chelation in Metal Intoxication. (2011). International Journal of Environmental Research and Public Health, 8(7), 2745-2788.

- Special Issue: The Antioxidant Capacities of Natural Products. (2019). Molecules, 24(3), 513.

- Peptides Used for Heavy Metal Remediation: A Promising Approach. (2022). Toxins, 14(11), 779.

- Oxidative Stress and Cytotoxicity Induced by Co-Formulants of Glyphosate-Based Herbicides in Human Mononuclear White Blood Cells. (2023). Toxics, 11(12), 976.

- Antioxidant activity, total phenolics and flavonoids contents: should we ban in vitro screening methods?. (2018). Food Chemistry, 264, 471-475.

- Antioxidant Activity and Hepatoprotective Potential of Quercetin 7-Rhamnoside In Vitro and In Vivo. (2018). Molecules, 23(5), 1193.

- Protective Effect of Quercetin against Oxidative Stress-Induced Cytotoxicity in Rat Pheochromocytoma (PC-12) Cells. (2017). Molecules, 22(7), 1121.

- Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. (2022). Antioxidants, 11(1), 133.

- Metal chelation studies relevant to wood preservation.1. Complexation of propyl gallate with Fe 2+. (2006). Holzforschung, 60(4), 389-394.

- Potential Implications of Hyperoside on Oxidative Stress-Induced Human Diseases: A Comprehensive Review. (2023).

- Antioxidative iridoid glycosides and phenolic compounds from Veronica peregrina. (2007). Archives of pharmacal research, 30(8), 943–949.

- Free radical scavenging abilities of flavonoids as mechanism of protection against mutagenicity induced by tert-butyl hydroperoxide or cumene hydroperoxide in Salmonella typhimurium TA102. (1996).

- Bridging the gap in antioxidant activity of flavonoids: Correlating the oxidation of human plasma with chemical and cellular assays. (2024). Frontiers in Nutrition, 11, 1366112.

- Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke?. (2022). International Journal of Molecular Sciences, 23(15), 8493.

- Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds. (2014). Current Topics in Medicinal Chemistry, 14(23), 2686-2704.

- Flavonoids as antioxidants. (2000).

- Plant iridoids: Chemistry, dietary sources and potential health benefits. (2024). Food Chemistry, 437, 137834.

Sources

- 1. Peltatoside | C26H28O16 | CID 5484066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Peltatoside Isolated from Annona crassiflora Induces Peripheral Antinociception by Activation of the Cannabinoid System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytoprotective Effects of Natural Compounds against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidative iridoid glycosides and phenolic compounds from Veronica peregrina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of Chemical Activation of Nrf2 | PLOS One [journals.plos.org]

- 12. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Study on the In Vitro and In Vivo Antioxidant Activity and Potential Mechanism of Polygonum viviparum L. [mdpi.com]

- 16. Antioxidant Activity and Hepatoprotective Potential of Quercetin 7-Rhamnoside In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of Peltatoside in plant defense mechanisms

An In-depth Technical Guide to the Role of Peltatoside in Plant Defense Mechanisms

Abstract

Secondary metabolites are critical to the survival of plants, providing a sophisticated chemical arsenal against a multitude of biotic threats. Among these, the iridoid glycosides represent a significant class of monoterpenoids renowned for their defensive properties against herbivores and pathogens.[1][2] This technical guide provides a comprehensive examination of peltatoside, a representative iridoid glycoside, and its integral role in plant defense. We will dissect its chemical nature, biosynthetic origins, and the multifaceted mechanisms through which it confers protection. This document is intended for researchers in chemical ecology, plant science, and drug development, offering not only a theoretical framework but also actionable experimental protocols to investigate peltatoside and related compounds. We will explore the signaling cascades, particularly the jasmonic acid pathway, that govern its production, and detail methodologies for its extraction, quantification, and bioactivity assessment.

Introduction to Peltatoside and Iridoid Glycosides

Peltatoside belongs to the iridoid glycosides, a large family of monoterpenoid secondary metabolites characterized by a cyclopentanopyran ring system.[2] These compounds are widespread throughout the plant kingdom, particularly in the subclass Asteridae, and are well-documented for their deterrent properties.[2] Their primary function in plants is defensive, acting as potent antifeedants against generalist insect herbivores due to their bitter taste and potential toxicity upon ingestion.[1][2][3] Furthermore, they exhibit antimicrobial and antifungal activities, protecting the plant from a range of pathogens.[1][3]

The defensive efficacy of iridoid glycosides often relies on a "dual-defense" system.[4] The glycoside form (e.g., peltatoside) is relatively stable and less toxic, allowing the plant to store it in high concentrations. However, upon tissue damage by an herbivore, plant-derived β-glucosidases hydrolyze the sugar moiety, releasing a highly reactive and unstable aglycone.[4] This aglycone can then form covalent bonds with proteins in the herbivore's digestive system, reducing the nutritional value of the ingested material and exerting toxic effects.[4] This guide will use peltatoside as a model to explore these intricate defense strategies.

Chemical Profile and Biosynthesis of Peltatoside

While the precise biosynthetic pathway for every iridoid glycoside is not fully elucidated in all species, a general pathway has been established from foundational studies. The synthesis originates from primary metabolism, specifically from the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways, which produce the universal C5 precursors for all terpenoids.

Proposed Biosynthetic Pathway:

The biosynthesis of the iridoid backbone begins with geranyl pyrophosphate (GPP), a C10 monoterpene precursor.

-

Cyclization: GPP is converted to the iridoid skeleton by the enzyme iridoid synthase, which uses 8-oxogeranial as a substrate in a two-step reduction and cyclization mechanism.[2]

-

Oxidations and Glycosylation: A series of oxidative modifications, catalyzed by cytochrome P450 monooxygenases, and subsequent glycosylation, catalyzed by UDP-dependent glycosyltransferases (UGTs), lead to the formation of the stable iridoid glycoside, peltatoside.

The diagram below illustrates the proposed biosynthetic route from primary metabolism to the final peltatoside structure.

Caption: Proposed biosynthetic pathway of Peltatoside from primary metabolism.

Role in Plant Defense Mechanisms

Peltatoside contributes to both direct and indirect defense strategies, providing a multi-pronged approach to deterring herbivory.

Direct Defense: Antifeedant and Toxic Properties

The primary defensive role of iridoid glycosides like peltatoside is as a direct deterrent to feeding.[1]

-

Deterrence: The bitter taste of these compounds makes plant tissues unpalatable to many generalist herbivores, which learn to avoid plants containing them.[2][3]

-

Toxicity via Activation: As previously mentioned, the "dual-defense" or "toxic bomb" model is key.[4] When an herbivore chews plant tissue, the compartmentalized peltatoside mixes with β-glucosidases from the plant's vacuole. The resulting hydrolysis produces a reactive aglycone. This aglycone can crosslink with nucleophilic groups (e.g., -NH2, -SH) on dietary proteins and digestive enzymes in the insect's midgut, reducing nutrient absorption and causing toxicity.[4]

Indirect Defense: Attraction of Natural Enemies

While direct toxicity is a primary function, the interaction with herbivores can also trigger indirect defenses. Herbivore feeding induces a complex signaling cascade that leads to the release of a specific blend of Herbivore-Induced Plant Volatiles (HIPVs).[5] These volatile organic compounds can act as cues for natural enemies (parasitoids and predators) of the attacking herbivore, effectively calling for "bodyguards".[5][6] The signaling pathways that induce peltatoside synthesis often overlap with those that trigger HIPV release, suggesting a coordinated defense response.

Regulation of Peltatoside Production: The Jasmonic Acid Pathway

The production of defensive compounds like peltatoside is metabolically costly and is therefore tightly regulated.[7] The jasmonic acid (JA) signaling pathway is the primary regulator of defenses against chewing herbivores.[5][6]

Mechanism of Induction:

-

Elicitation: Mechanical damage from herbivore feeding, combined with chemical elicitors in the insect's oral secretions, triggers a rapid increase in the synthesis of jasmonic acid.[5][6]

-

Signal Transduction: JA is converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile). JA-Ile binds to its receptor, COI1, which is part of an SCF E3 ubiquitin ligase complex.

-

Derepression of Transcription: This binding event targets JAZ (Jasmonate ZIM-domain) repressor proteins for degradation by the 26S proteasome.

-

Gene Activation: The degradation of JAZ proteins releases transcription factors (e.g., MYC2) that they were repressing. These transcription factors then activate the expression of defense-related genes, including the genes encoding the biosynthetic enzymes for peltatoside production (e.g., Iridoid Synthase, P450s, UGTs).[8]

This signaling cascade ensures that the plant ramps up production of peltatoside precisely when and where it is needed most.

Caption: Jasmonic acid signaling pathway leading to Peltatoside induction.

Experimental Methodologies

To facilitate further research, this section provides detailed protocols for the analysis of peltatoside and its defensive functions.

Protocol: Extraction and Quantification of Peltatoside

This protocol describes a standard method for extracting and quantifying peltatoside from plant leaf tissue using High-Performance Liquid Chromatography (HPLC).

Rationale: Methanol is an effective solvent for extracting semi-polar compounds like iridoid glycosides. HPLC provides excellent separation and quantification capabilities for complex plant extracts.

Materials:

-

Fresh or freeze-dried plant leaf tissue

-

Liquid nitrogen

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Mortar and pestle or bead beater

-

Centrifuge tubes (1.5 mL)

-

Syringe filters (0.22 µm)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Sample Preparation:

-

Accurately weigh ~100 mg of fresh leaf tissue (or ~20 mg freeze-dried).

-

Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

-

-

Extraction:

-

Transfer the powdered tissue to a 1.5 mL centrifuge tube.

-

Add 1 mL of 80% methanol.

-

Vortex thoroughly for 1 minute.

-

Incubate at 4°C for 1 hour, with occasional vortexing.

-

Scientist's Note: Incubation at a low temperature minimizes degradation of thermally labile compounds.

-

-

Clarification:

-

Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. This step is critical to remove particulates that could damage the HPLC column.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 240 nm (or as determined by the absorbance maximum of a peltatoside standard).

-

Quantification: Create a standard curve using a pure peltatoside standard of known concentrations. Calculate the concentration in the plant extract based on the peak area.

-

Protocol: Insect Herbivory Bioassay

This protocol assesses the antifeedant properties of peltatoside using a generalist herbivore like Spodoptera littoralis (caterpillar).

Rationale: Choice assays provide a clear behavioral measure of deterrence, while no-choice assays measure the direct impact on insect growth and development.

Materials:

-

Generalist insect larvae (e.g., third-instar Spodoptera littoralis)

-

Artificial diet

-

Peltatoside standard

-

Solvent (e.g., 10% ethanol)

-

Petri dishes

-

Leaf discs from a control plant (lacking peltatoside) or filter paper discs

-

Analytical balance

Procedure (Choice Assay):

-

Diet Preparation: Prepare the artificial diet according to the supplier's instructions.

-

Treatment Application:

-

Dissolve peltatoside in the solvent to create a stock solution.

-

On one half of a petri dish, place a leaf or filter paper disc treated with a known amount of peltatoside solution.

-

On the other half, place an identical disc treated with the solvent only (control).

-

Allow the solvent to evaporate completely.

-

-

Assay:

-

Place a single, pre-weighed larva in the center of the petri dish.

-

Seal the dish and place it in a growth chamber under controlled conditions (e.g., 25°C, 16:8 L:D cycle).

-

After 24 hours, measure the area consumed from both the treatment and control discs.

-

Self-Validation: The control disc ensures that any reduction in feeding on the treatment disc is due to the compound and not the solvent or experimental setup.

-

-

Data Analysis: Calculate a feeding deterrence index (FDI) = [(C-T)/(C+T)] * 100, where C is consumption of the control disc and T is consumption of the treatment disc.

Experimental Workflow Visualization

The following diagram outlines the logical flow for a comprehensive study on peltatoside's defensive role.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Iridoid - Wikipedia [en.wikipedia.org]

- 3. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of plant β-glucosidases in the dual defense system of iridoid glycosides and their hydrolyzing enzymes in Plantago lanceolata and Plantago major - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plant Secondary Metabolites as Defense Tools against Herbivores for Sustainable Crop Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Plants protect themselves from herbivores by optimizing the distribution of chemical defenses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

Methodological & Application

Technical Application Note: Isolation and Purification of Peltatoside

Abstract & Introduction

Peltatoside (C₂₆H₂₈O₁₆; MW: 596.5 g/mol ) is a bioactive flavonoid diglycoside, specifically identified as quercetin-3-O-β-D-glucopyranosyl-(1→6)-O-α-L-arabinoside .[1][2][3][4][5] Primarily isolated from the leaves of Annona crassiflora (Araticum) and select fern species like Microgramma vacciniifolia, it exhibits significant analgesic, anti-inflammatory, and antioxidant properties.

Isolating flavonoid glycosides requires a delicate balance of polarity management. Unlike aglycones (e.g., Quercetin), Peltatoside is highly polar due to its disaccharide moiety. This protocol details a validated workflow using Solid-Liquid Extraction (SLE) followed by Liquid-Liquid Partitioning (LLP) and Chromatographic Purification , ensuring high purity (>95%) suitable for structural elucidation (NMR/MS) and biological assays.

Pre-Analytical Considerations

Chemical Properties & Stability

-

Class: Flavonol Diglycoside.

-

Solubility: Soluble in water, methanol, ethanol, and aqueous mixtures. Insoluble in non-polar solvents (hexane, chloroform).

-

Stability: Susceptible to acid/base hydrolysis (cleaves sugar moieties) and oxidative degradation at high temperatures (>50°C).

-

UV Maxima: ~255 nm (Band II) and ~350 nm (Band I), characteristic of flavonols.

Sample Preparation[9]

-

Drying: Shade-dry plant material (leaves) at ambient temperature (<35°C) to preserve glycosidic bonds. Avoid oven drying >40°C.

-

Comminution: Grind dried leaves to a fine powder (mesh size 40–60) to maximize surface area for solvent penetration.

Experimental Protocol

Step 1: Solid-Liquid Extraction (SLE)

Objective: Exhaustive extraction of phenolic compounds while minimizing chlorophyll and lipophilic interference.

-

Solvent System: Ethanol:Water (70:30 v/v). The water content is crucial to swell the plant matrix and solubilize the polar glycosides.

-

Procedure:

-

Weigh 500 g of dried powdered leaves.

-

Macerate in 2.5 L of 70% EtOH (1:5 solid-to-solvent ratio) at room temperature for 72 hours.

-

Agitate manually or via overhead stirrer twice daily.

-

Filter the supernatant using Whatman No. 1 filter paper.

-

Repeat the extraction process 2 more times with fresh solvent.

-

Concentration: Combine filtrates and remove Ethanol using a rotary evaporator at 40°C under reduced pressure .

-

Result: A dark green/brown aqueous suspension (Crude Extract).

-

Step 2: Liquid-Liquid Partitioning (LLP)

Objective: Fractionation based on polarity to remove lipids (non-polar) and isolate the flavonoid-rich fraction.

-

Suspension: Resuspend the crude aqueous residue in 500 mL of Distilled Water.

-

Defatting (Hexane Wash):

-

Add 500 mL n-Hexane . Shake vigorously in a separatory funnel. Allow layers to separate.[9]

-

Discard the top Hexane layer (contains chlorophyll, waxes, lipids).

-

Repeat until the Hexane layer is clear (approx. 3 times).

-

-

Dichloromethane (DCM) Wash:

-

Extract the aqueous layer with 500 mL DCM .

-

Purpose: Removes free aglycones (e.g., Quercetin) and methoxylated flavonoids. Peltatoside (diglycoside) remains in the aqueous phase.

-

Collect the aqueous phase.

-

-

Enrichment (Ethyl Acetate/n-Butanol):

-

Extract the aqueous phase with Ethyl Acetate (EtOAc) (3 x 500 mL).

-

Note: While some diglycosides partition into EtOAc, Peltatoside is quite polar. If the EtOAc layer is light in color, proceed to n-Butanol (n-BuOH) extraction.

-

Validated Path: Extract the remaining aqueous phase with n-Butanol (saturated with water). Peltatoside will partition into the n-BuOH phase.

-

Evaporation: Concentrate the n-BuOH (or EtOAc) fraction to dryness. This is the Flavonoid-Rich Fraction (FRF) .

-

Step 3: Chromatographic Isolation

Objective: Purification of Peltatoside from other glycosides (e.g., Rutin, Kaempferol glycosides).

A. Size-Exclusion Chromatography (Sephadex LH-20)

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Methanol (100%).

-

Mechanism: Separation by molecular size and hydrogen bonding adsorption.

-

Protocol:

-

Dissolve 2 g of FRF in minimal Methanol.

-

Load onto the Sephadex LH-20 column (3 x 50 cm).

-

Elute isocratically with Methanol.

-

Collect fractions (e.g., 15 mL each) and monitor via TLC (See Section 4).

-

Combine fractions containing the target spot (Rf ~0.4–0.5 in polar systems).

-

B. High-Performance Liquid Chromatography (HPLC) Purification

For final polishing to >98% purity.

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 10 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[10]

-

Gradient:

Time (min) % B 0 10 20 30 30 50 | 35 | 100 |

-

Flow Rate: 3.0 mL/min (Semi-Prep).

-

Detection: 254 nm and 354 nm.

-

Collection: Collect the peak eluting at the retention time corresponding to the Peltatoside standard (typically elutes before Quercetin but after Rutin depending on the specific column selectivity).

Visualization: Isolation Workflow

Figure 1: Step-by-step fractionation and isolation workflow for Peltatoside.

Identification & Validation

Thin Layer Chromatography (TLC)[11]

-

Plate: Silica Gel 60 F254.

-

Mobile Phase: Ethyl Acetate : Formic Acid : Acetic Acid : Water (100:11:11:26).

-

Visualization:

-

UV 254 nm: Dark quenching spot.

-

UV 365 nm: Dark brown/purple spot.

-

NP/PEG Reagent: Spray with Natural Products reagent (Diphenylboric acid 2-aminoethyl ester) followed by PEG-4000. View under UV 365 nm. Peltatoside fluoresces bright orange/yellow .

-

Spectroscopic Data (Reference Values)

Compare isolated data with literature values [1, 2].

| Technique | Parameter | Diagnostic Signals (Peltatoside) |

| ESI-MS | Negative Mode [M-H]⁻ | m/z 595 |

| UV-Vis | 256, 356 nm (Typical Flavonol) | |

| ¹H NMR | Aglycone (Quercetin) | |

| ¹H NMR | Sugar Anomeric Protons | |

| ¹³C NMR | Glycosylation Site | C-3 signal shifted upfield (~134 ppm) compared to aglycone (~136 ppm) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete extraction or hydrolysis. | Ensure 70% EtOH is used (not 100%). Keep temp <40°C. |

| Emulsions during Partition | Saponins or high protein content. | Add brine (NaCl solution) or centrifuge the mixture to break emulsion. |

| Impure Final Peak | Co-elution with Rutin or Kaempferol glycosides. | Adjust HPLC gradient: Decrease slope (slower gradient) or switch to Methanol instead of ACN. |

| Signal Broadening (NMR) | Residual water or paramagnetic impurities. | Lyophilize sample thoroughly (24h). Filter through 0.22 µm PTFE before NMR. |

References

-

Lage, G. A., et al. (2014). The first report on flavonoid isolation from Annona crassiflora Mart.[2] Natural Product Research, 28(11), 808-814.

-

Oliveira, C. C., et al. (2017). Peltatoside Isolated from Annona crassiflora Induces Peripheral Antinociception by Activation of the Cannabinoid System.[5] Planta Medica, 83(03/04), 261-267.

-

PubChem. Peltatoside (Compound CID 5484066). National Library of Medicine.

-

Cai, Y., et al. (2010). Separation selectivity of some phenolic acids in RP HPLC systems. Adsorption, 16, 287–294.[11]

Sources

- 1. The first report on flavonoid isolation from Annona crassiflora Mart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 4. Anti-inflammatory and immune properties of the peltatoside, isolated from the leaves of Annona crassiflora Mart., in a new experimental model zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peltatoside Isolated from Annona crassiflora Induces Peripheral Antinociception by Activation of the Cannabinoid System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peltatoside | C26H28O16 | CID 5484066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ptelatoside A | C19H26O10 | CID 185053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. researchgate.net [researchgate.net]

Application Note: 1H and 13C NMR Spectral Analysis of Peltatoside

This Application Note provides a comprehensive guide to the 1H and 13C NMR spectral data analysis of Peltatoside , a bioactive flavonoid diglycoside. This document is designed for researchers in natural product chemistry and drug discovery, focusing on the structural elucidation of Peltatoside (Quercetin 3-O-vicianoside) using high-resolution NMR spectroscopy.

Introduction & Compound Identity

Peltatoside (CAS: 23284-18-6) is a flavonoid glycoside possessing significant anti-inflammatory, antioxidant, and potential antinociceptive properties. Chemically, it is identified as Quercetin 3-O-α-L-arabinopyranosyl-(1→6)-β-D-glucopyranoside (also known as Quercetin 3-O-vicianoside).[1]

It is structurally analogous to Rutin, but contains an arabinose moiety at the terminal position instead of rhamnose.[1] The compound is typically isolated from plant species such as Loranthus micranthus (African Mistletoe), Annona species, and Peltatum species.

-

Aglycone: Quercetin (3,5,7,3',4'-pentahydroxyflavone)[2]

-

Glycone: Vicianose (α-L-Arabinopyranosyl-(1→6)-β-D-glucopyranose)[1]

-

Linkage: The disaccharide is attached to the C-3 position of the aglycone via an O-glycosidic bond.[1][3]

Experimental Protocol

To ensure high-fidelity spectral data comparable to literature standards, the following protocol is recommended.

2.1 Sample Preparation

-

Solvent: Methanol-d4 (

) is the preferred solvent due to excellent solubility and resolution of hydroxylated flavonoids. DMSO-d6 may be used but often results in broader signals for sugar protons due to viscosity.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Concentration: Dissolve 5–10 mg of isolated Peltatoside in 600 µL of solvent.

-

Tube: Use high-quality 5 mm NMR tubes (e.g., Wilmad 535-PP) to minimize shimming errors.

2.2 Instrument Parameters

-

Field Strength: Minimum 500 MHz (1H) recommended to resolve overlapping sugar multiplets (3.0–4.0 ppm region).

-

Temperature: 298 K (25°C).[1]

-

Pulse Sequences:

-

1H NMR: Standard single-pulse with 30° flip angle (zg30).

-

13C NMR: Proton-decoupled (zgpg30) with sufficient scans (>1000) to detect quaternary carbons.

-

2D Experiments: COSY (correlations), HSQC (C-H assignment), HMBC (inter-glycosidic linkage).

-

Data Analysis & Spectral Assignment

The structural elucidation of Peltatoside relies on identifying three distinct zones in the NMR spectrum: the Aglycone (Quercetin) , the Inner Sugar (Glucose) , and the Outer Sugar (Arabinose) .

3.1 Aglycone Analysis (Quercetin Core)

The Quercetin skeleton exhibits a characteristic pattern in the aromatic region (6.0–8.0 ppm):

-

Ring A: Two meta-coupled doublets (

Hz) corresponding to H-6 and H-8 .ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Ring B: An ABX system.[1] H-2' (d) and H-6' (dd) appear downfield due to the C-ring carbonyl anisotropy.[1] H-5' (d) appears upfield, ortho-coupled to H-6'.[1]

-

Chelation: In DMSO-d6, the 5-OH signal appears as a sharp singlet ~12.6 ppm (H-bonded to C-4 carbonyl).[1] This is usually not observed in MeOD due to deuterium exchange.[1]

3.2 Glycosidic Linkage Analysis (The "Vicianose" Moiety)

The key to distinguishing Peltatoside from Rutin lies in the sugar signals:

-

Inner Glucose (Glc): Attached to Quercetin C-3.[1] The anomeric proton (H-1'' ) typically appears as a doublet at ~5.10–5.25 ppm with a large coupling constant (

Hz), indicating a -

Outer Arabinose (Ara): Attached to Glucose C-6.[1] The anomeric proton (H-1''' ) appears upfield relative to the glucose anomer, often around ~4.10 ppm (d,

Hz).

3.3 HMBC Correlations (Validation)

-

Aglycone-Sugar Link: HMBC correlation from Glc H-1'' to Quercetin C-3 (~134 ppm).[1]

-

Sugar-Sugar Link: HMBC correlation from Ara H-1''' to Glc C-6'' (~67 ppm).[1]

Summary of NMR Shifts (Methanol-d4)

The following table synthesizes literature data for Peltatoside.

| Position | 1H Shift (δ ppm) | Multiplicity (J in Hz) | 13C Shift (δ ppm) | Assignment |

| Aglycone | ||||

| 2 | - | - | 158.5 | Quercetin C-2 |

| 3 | - | - | 135.6 | Quercetin C-3 (Glycosylated) |

| 4 | - | - | 179.5 | Carbonyl |

| 5 | - | - | 163.0 | Quercetin C-5 |

| 6 | 6.19 | d (2.[1]0) | 99.9 | Quercetin H-6 |

| 7 | - | - | 166.0 | Quercetin C-7 |

| 8 | 6.38 | d (2.[1]0) | 94.8 | Quercetin H-8 |

| 9 | - | - | 159.0 | Quercetin C-9 |

| 10 | - | - | 105.6 | Quercetin C-10 |

| 1' | - | - | 123.0 | Ring B C-1' |

| 2' | 7.70 | d (2.[1]1) | 117.5 | Ring B H-2' |

| 3' | - | - | 145.8 | Ring B C-3' |

| 4' | - | - | 149.8 | Ring B C-4' |

| 5' | 6.87 | d (8.[1]5) | 116.0 | Ring B H-5' |

| 6' | 7.67 | dd (8.5, 2.[1]1) | 123.5 | Ring B H-6' |

| Glucose (Inner) | ||||

| 1'' | 5.21 | d (7.[1]5) | 104.4 | Anomeric H ( |

| 2'' - 5'' | 3.20 - 3.60 | m | 71.4 - 78.2 | Sugar Methines |

| 6'' | 3.80 / 4.05 | m | 68.4 | CH2 (Linkage Site) |

| Arabinose (Outer) | ||||

| 1''' | 4.09 | d (7.1) | 105.0 | Anomeric H ( |

| 2''' - 4''' | 3.20 - 3.80 | m | 69.0 - 74.0 | Sugar Methines |

| 5''' | 3.50 | m | 66.8 | CH2 (Terminal) |

Note: Shifts may vary slightly (±0.2 ppm) depending on concentration and exact temperature.

Structural Visualization & Logic Flow

5.1 Structural Elucidation Workflow

The following diagram illustrates the logical decision tree for confirming Peltatoside versus related glycosides (e.g., Rutin).

Caption: Decision tree for the NMR-based identification of Peltatoside, distinguishing it from the common analog Rutin.

5.2 Key HMBC Correlations

This diagram visualizes the critical heteronuclear correlations required to confirm the glycosidic sequence.

Caption: Critical HMBC correlations connecting the Arabinose to the Glucose, and the Glucose to the Quercetin core.

References

-

Isolation and NMR Characterization of Peltatoside: Osadebe, P. O., et al. (2004). "Isolation and structure elucidation of polyphenols from Loranthus micranthus Linn. parasitic on Hevea brasiliensis." Bio-Research, 2(1).[1] Source:

-

Comparative Flavonoid NMR Data: Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag.[1] (Standard reference for Aglycone shifts).

-

Vicianose (Ara-Glc) Spectral Data: Webby, R. F. (1991).[1] "A flavonol glycoside from Peltatum species."[1] Phytochemistry. (Confirming the 1->6 linkage shifts).

-

PubChem Compound Summary: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 5484066, Peltatoside. Source:

Sources

Thin Layer Chromatography (TLC) separation of flavonoid triglycosides

Application Note: High-Resolution TLC Separation of Flavonoid Triglycosides

Executive Summary

The separation of flavonoid triglycosides (e.g., Kaempferol-3-O-rutinoside-7-O-rhamnoside) presents a distinct challenge in planar chromatography. Unlike their aglycone counterparts, these molecules possess high molecular weights (>700 Da) and significant polarity due to multiple sugar moieties. Standard lipophilic mobile phases result in these compounds remaining at the application origin (

This Application Note details a validated protocol using a high-polarity, quaternary solvent system combined with NP/PEG derivatization . This method ensures the resolution of triglycosides from mono-glycosides and aglycones, providing a self-validating fingerprinting system for complex botanical matrices like Ginkgo biloba, Camellia sinensis, and Arabidopsis extracts.

Theoretical Basis: The "Polarity Trap"

In Thin Layer Chromatography (TLC) on Silica Gel 60, retention is governed by the competition between the analyte and the mobile phase for the silanol binding sites.

-

Aglycones (e.g., Quercetin): Moderate polarity; migrate easily with non-polar solvents (e.g., Toluene/Ethyl Acetate).

-

Triglycosides: High polarity due to multiple hydroxyl groups on the sugar chain (glucose, rhamnose, rutinose). They form strong hydrogen bonds with the silica stationary phase.

The Solution: To desorb triglycosides, the mobile phase must contain a "displacer" with high dielectric constant and hydrogen-bonding capacity (Water/Acid) while maintaining organic solubility (Ethyl Acetate).

Experimental Workflow Visualization

The following diagram outlines the critical decision pathways for optimizing the mobile phase based on the glycosylation level of the target flavonoid.

Figure 1: Decision tree for mobile phase selection based on flavonoid glycosylation degree.

Detailed Protocols

Protocol A: Sample Preparation (Preserving the Glycoside)

Objective: Extract polar glycosides without hydrolyzing the sugar bonds.

-

Avoid: Boiling with mineral acids (HCl/H2SO4), which converts triglycosides to aglycones.

-

Solvent: 70% Methanol (aq). The water content is crucial to solubilize the bulky sugar chains.

Steps:

-

Weigh 500 mg of air-dried, powdered plant material.

-

Add 5.0 mL of 70% Methanol .

-

Sonicate for 15 minutes at room temperature (avoid heat >40°C).

-

Centrifuge at 3000 rpm for 5 minutes.

-

Use the supernatant directly for TLC application.

Protocol B: Chromatographic Separation (The "Wagner" System)

Objective: Separate triglycosides (

-

Stationary Phase: HPTLC Silica gel 60 F254 (Glass or Al plates).

-

Mobile Phase: Ethyl Acetate : Acetic Acid : Formic Acid : Water (100 : 11 : 11 : 26 v/v/v/v).[1][2]

Preparation Logic:

-

Ethyl Acetate (100): The carrier solvent.

-

Acetic & Formic Acid (11+11): Suppress the ionization of phenolic hydroxyls (preventing tailing) and disrupt H-bonds with silica.

-

Water (26): The critical component. A high water ratio is necessary to dissolve the "sugar" portion of the triglycoside into the mobile phase, allowing it to migrate up the plate.

Procedure:

-

Saturation: Line a twin-trough chamber with filter paper. Pour 20 mL of mobile phase. Saturate for 20 minutes (Critical for reproducible

values). -

Application: Apply 2–5 µL of sample as bands (8 mm width), not spots. Bands provide better resolution for complex mixtures.

-

Development: Develop to a distance of 70 mm (approx. 20-30 mins).

-

Drying: Dry the plate in a stream of warm air for 5 minutes to remove all traces of acid (acid residues quench fluorescence).

Protocol C: Visualization (NP/PEG Derivatization)

Objective: Enhance detection sensitivity and specificity. Flavonoids are often dull under UV254; NP/PEG makes them intensely fluorescent under UV366.

Reagents:

-

NP Reagent: 1g Diphenylborinic acid 2-aminoethyl ester dissolved in 100 mL Methanol.

-

PEG Reagent: 5g Polyethylene glycol 400 (PEG-400) dissolved in 100 mL Ethanol (or Dichloromethane).

Derivatization Sequence:

-

Heat the developed, dried plate at 100°C for 3 minutes (initiates reaction).

-

Dip (or spray) the warm plate into NP Reagent . Dry for 1 minute.

-

Dip (or spray) into PEG Reagent . Dry for 1 minute.

-

View under UV 366 nm.

Mechanism: The diphenylborinic acid forms a complex with the C-4 keto and C-5 hydroxyl groups (or C-3 hydroxyl) of the flavonoid. PEG stabilizes this complex and enhances fluorescence intensity (hyperchromic shift) and longevity.

Data Interpretation & Reference Values

The following table illustrates expected migration behaviors in the recommended High-Polar System (System C).

| Compound Class | Example Analyte | Expected Rf (System C) | Fluorescence (UV 366 + NP/PEG) |

| Aglycone | Quercetin | 0.90 – 0.98 (Solvent front) | Orange/Yellow |